molecular formula C22H21N3O4 B2513783 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1207040-11-6

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2513783
CAS No.: 1207040-11-6
M. Wt: 391.427
InChI Key: WCNQPPLKUSSFPL-UHFFFAOYSA-N
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Description

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a high-purity chemical compound offered for research applications. This synthetic molecule features a unique hybrid structure combining a 1,2,4-oxadiazole ring linked to a dihydroquinolin-4-one core, which may be of interest in various pharmacological and chemical discovery programs. The specific mechanism of action and research applications for this compound are areas of active investigation. Potential research uses could include its evaluation as a scaffold in medicinal chemistry for the development of novel enzyme inhibitors or as a reference standard in analytical studies. Researchers might explore its potential bioactivity, given that structural analogs containing the 1,2,4-oxadiazole moiety are known to exhibit a range of biological properties. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions. Please refer to the provided Certificate of Analysis for lot-specific quality control data.

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-4-11-25-13-16(20(26)15-7-5-6-8-17(15)25)22-23-21(24-29-22)14-9-10-18(27-2)19(12-14)28-3/h5-10,12-13H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNQPPLKUSSFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with a ketone under acidic conditions. The final step involves coupling the oxadiazole and quinoline intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to an amine or the quinoline core to a tetrahydroquinoline.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or tetrahydroquinolines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinoline or oxadiazole derivatives.

    Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Industry: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in key biological processes, such as signal transduction or gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings

Structural Activity Relationships (SARs)
  • Oxadiazole Position : Substitution at the oxadiazole 3-position (e.g., 3,4-dimethoxyphenyl) is conserved in bioactive analogs, suggesting this position is critical for activity .
  • Methoxy vs. Methyl : Methoxy groups (target compound, Analog 1) are associated with higher solubility in polar solvents compared to methyl groups (Analog 2), which may correlate with bioavailability .

Biological Activity

The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 1775439-98-9

Structure

The compound features a quinoline core substituted with a propyl group and an oxadiazole moiety attached to a dimethoxyphenyl group. This unique structure is integral to its biological activity.

Anticancer Properties

Research indicates that derivatives of quinoline and oxadiazole demonstrate significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It may induce apoptosis in cancer cells by activating caspases and modulating key signaling pathways associated with cell survival and death .

Case Study: In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC₅₀ values (the concentration required to inhibit cell growth by 50%) were found to be significantly lower than those of standard chemotherapeutic agents, indicating a potent anticancer effect.

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens:

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound can interfere with key signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell growth and survival.
  • Induction of Oxidative Stress : It can induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Q. What are the optimal synthetic routes for synthesizing 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
  • Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides with nitriles under acidic conditions (e.g., POCl₃) .
  • Step 2 : Suzuki-Miyaura coupling to attach the 3,4-dimethoxyphenyl group to the oxadiazole core, using Pd catalysts (e.g., Pd(PPh₃)₄) and boron reagents in a THF/water solvent system at 80–100°C .
  • Step 3 : Quaternization of the quinoline nitrogen with propyl iodide under reflux in acetonitrile .
    Optimization requires adjusting reaction time, solvent polarity, and catalyst loading to improve yields (target >70%) and purity (>95% by HPLC).

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the quinoline C=O peak at ~170 ppm (¹³C) and methoxy protons (δ 3.8–4.0 ppm, singlet). The oxadiazole C-5 proton appears as a singlet at δ 8.2–8.5 ppm .
  • IR : Confirm oxadiazole (C=N stretch at ~1600 cm⁻¹) and quinoline C=O (1680–1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with m/z matching the molecular formula (e.g., C₂₄H₂₄N₃O₄: calculated 434.17) .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

  • Methodological Answer :
  • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, PC3) with IC₅₀ determination (see Table 1) .
  • Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative bacteria .
  • Cytotoxicity : Compare with normal cell lines (e.g., HEK-293) to assess selectivity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4-dimethoxy with halogen or alkyl groups) to assess impact on lipophilicity (logP) and binding affinity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets (e.g., topoisomerase II for anticancer activity) .
  • Data Analysis : Correlate IC₅₀ values with computational binding scores to prioritize analogs for further testing.

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize Assays : Ensure consistent cell culture conditions (passage number, serum concentration) and compound solubility (use DMSO ≤0.1%) .
  • Control Compounds : Include reference drugs (e.g., doxorubicin for anticancer assays) to validate experimental conditions.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent variables .

Q. What strategies can improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Cytochrome P450 Inhibition : Screen for CYP3A4/2D6 interactions to predict drug-drug interactions .

Key Considerations for Experimental Design

  • Reaction Optimization : Use design-of-experiment (DoE) approaches to evaluate factors like temperature, solvent, and catalyst ratios .
  • Data Reproducibility : Employ ≥3 biological replicates and report mean ± SEM .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.